molecular formula C21H18N4O3S B3212833 1-(4-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105247-06-0

1-(4-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B3212833
CAS No.: 1105247-06-0
M. Wt: 406.5
InChI Key: AGKUTTSEIRGNCO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a heterocyclic urea derivative characterized by a central urea linkage (-NH-CO-NH-) connecting two aromatic moieties: a 4-methoxyphenyl group and a 4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl group. The thiazolo[3,2-a]pyrimidine core is a fused bicyclic system comprising a thiazole and pyrimidine ring, which is often associated with diverse biological activities due to its planar, conjugated structure. The para-methoxy substituent on the phenyl ring may enhance solubility and influence intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-11-19(26)25-18(12-29-21(25)22-13)14-3-5-15(6-4-14)23-20(27)24-16-7-9-17(28-2)10-8-16/h3-12H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKUTTSEIRGNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a complex organic compound with potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to a thiazolo-pyrimidine moiety and a methoxy-substituted phenyl group. Its molecular formula is C20H20N4O2SC_{20}H_{20}N_4O_2S with a molecular weight of 364.46 g/mol. The presence of both aromatic and heterocyclic components suggests diverse biological activities.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Compounds with similar thiazolo-pyrimidine structures have been reported to show significant antibacterial and antifungal activities against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The methoxyphenyl group may enhance lipophilicity, improving cell membrane penetration and potentially increasing efficacy against microbial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-methoxyphenyl)-2-thioureaContains thiourea instead of ureaAntimicrobial
7-methylthiazolo[3,2-a]pyrimidineLacks phenolic substitutionAnticancer
4-methoxy-N-(thiazol-2-yl)anilineContains thiazole but different substituentsAntibacterial

Anticancer Activity

Research has also indicated that compounds derived from the thiazolo-pyrimidine scaffold possess significant anticancer activity. For instance, structural analogs have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

A study demonstrated that thiazolopyrimidine derivatives exhibited IC50 values ranging from 6.90 to 51.46 μM against these cell lines, indicating promising potential as anticancer agents .

While specific mechanisms of action for this compound are not yet fully elucidated, it is hypothesized that the thiazolo-pyrimidine moiety plays a crucial role in its biological activity. Similar compounds have shown interactions with cellular targets through hydrophobic contacts and hydrogen bonding, which may be critical for their efficacy .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Studies : A Biginelli reaction was utilized to synthesize various thiazolopyrimidine derivatives, demonstrating significant antibacterial activity against multiple strains, including Staphylococcus aureus and Pseudomonas aeruginosa with MIC values ranging from 32 to 128 μg/mL .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited strong cytotoxic effects against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 1-(4-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea exhibit significant antibacterial and antifungal properties. Specifically, the thiazolopyrimidine scaffold has been explored for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The thiazolo-pyrimidine structure has been linked to anticancer activity in various studies. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Further research into the specific mechanisms of action for this compound could reveal its potential as an anticancer agent .

Drug Development

The unique combination of structural elements in this compound allows for the exploration of new derivatives that could enhance biological activity or reduce side effects. The flexibility in synthetic pathways enables chemists to modify the compound to optimize its pharmacological properties .

Future Research Directions

To fully understand the therapeutic potential of this compound, further studies are essential:

  • Mechanism of Action : Investigating how this compound interacts at the molecular level with target cells will provide insights into its efficacy and safety.
  • In Vivo Studies : Testing the compound in animal models will be crucial to evaluate its pharmacokinetics and pharmacodynamics.
  • Analog Development : Creating analogs through synthetic modifications can lead to improved compounds with enhanced biological activities or reduced toxicity.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Electron-withdrawing groups (e.g., CF₃ in ) or ester moieties (e.g., in ) alter electronic properties and reactivity.

Comparison with Analogous Syntheses :

  • : Thiazolo-pyrimidine derivatives were synthesized using chlorinated intermediates (e.g., POCl₃) and thiourea, followed by coupling with triazolo-thiadiazine moieties.
  • : A bromobenzylidene-substituted thiazolo-pyrimidine was prepared via Knoevenagel condensation, highlighting the versatility of this core for functionalization.
  • : Trifluoromethylpyridinone-urea analogs were synthesized using carbamate intermediates, emphasizing the role of electrophilic substitution in urea formation.

Physicochemical and Spectral Analysis

  • Solubility: The para-methoxy group likely increases hydrophilicity compared to meta-substituted or non-polar analogs (e.g., CF₃-containing derivatives in ).
  • Spectral Data :
    • IR : The urea carbonyl (C=O) stretch is expected near 1650–1700 cm⁻¹, similar to related ureas .
    • NMR : The thiazolo-pyrimidine protons resonate downfield (δ 7.5–8.5 ppm) due to aromatic deshielding, while the methoxy group appears as a singlet near δ 3.8 ppm .
    • MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for C₂₃H₂₀N₄O₃S: ~457.1 Da).

Q & A

Q. What synthetic methodologies are commonly employed to construct the thiazolo[3,2-a]pyrimidin-5-one core in this compound?

The thiazolo[3,2-a]pyrimidin-5-one core is typically synthesized via cyclocondensation reactions. For example, ethyl 7-methyl-3-oxo-5-phenyl derivatives (e.g., ) are prepared by reacting substituted benzylidene precursors with thiourea derivatives under reflux in ethanol or acetic acid. Key steps include:

  • Cyclization : Use of a dehydrating agent (e.g., glacial acetic acid) to facilitate ring closure.
  • Substituent introduction : Bromine or methoxy groups are added via electrophilic substitution or nucleophilic displacement .

Q. How is the urea linkage in this compound synthesized, and what reagents are critical for this step?

The urea moiety is formed via coupling of an aryl isocyanate with a primary amine. For example:

  • React 4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)aniline with 4-methoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C.
  • Catalyze with triethylamine to neutralize HCl byproducts. Monitor completion via TLC (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding interactions (e.g., O–H⋯N bonds in similar urea derivatives; ).
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent integration (e.g., methoxy singlet at ~3.8 ppm, thiazole protons at 6.5–7.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks .

Advanced Research Questions

Q. How can reaction yields for the thiazolo-pyrimidine core be optimized when electron-withdrawing substituents are present?

Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring may reduce cyclization efficiency. Mitigation strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Gradual heating (60–80°C) to avoid side reactions.
  • Catalytic additives : Employ p-toluenesulfonic acid (PTSA) to accelerate cyclization .

Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., tyrosine kinases).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How should researchers address contradictory solubility data in different solvent systems?

Discrepancies may arise from polymorphic forms or solvent polarity effects. Validate via:

  • Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.
  • Solubility assays : Use shake-flask method in buffered solutions (pH 1.2–7.4) to simulate physiological conditions.
  • Hansen solubility parameters : Calculate δ values to rationalize solvent compatibility .

Q. What strategies can resolve conflicting bioactivity results between in vitro and in vivo studies?

  • Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation.
  • Prodrug design : Modify the urea moiety with ester groups to enhance bioavailability.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

Notes

  • Structural analogs (e.g., ) provide validated methodologies for synthesis and analysis.
  • Advanced questions emphasize mechanistic rigor and data validation, aligning with academic research priorities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.